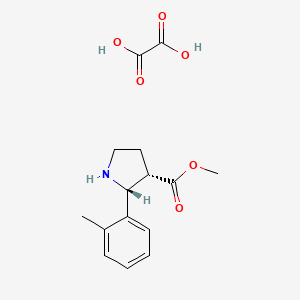

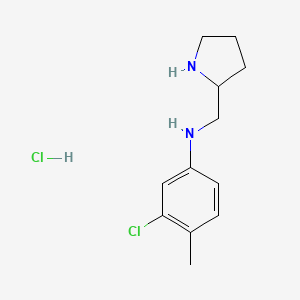

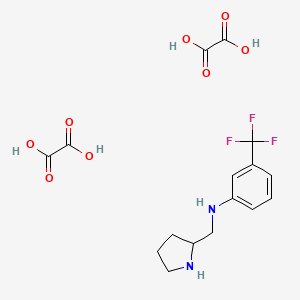

![molecular formula C7H8N4 B1369207 3H-Imidazo[4,5-b]pyridine-2-méthanamine CAS No. 828242-03-1](/img/structure/B1369207.png)

3H-Imidazo[4,5-b]pyridine-2-méthanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Alkylation reactions of imidazo[4,5-b]pyridine are also important pathways in the synthesis of some new imidazo[4,5-b]pyridine derivatives .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity. In general, they are GABA A receptor agonists .Chemical Reactions Analysis

Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives were synthesized from 4-phenylpicolinothioamide, which was obtained from starting carbonitrile via methyl carbimidate in the reaction with DBU and ammonium polysulfide .Applications De Recherche Scientifique

Caractéristiques antimicrobiennes

Les dérivés de l'imidazo[4,5-b]pyridine ont été étudiés pour leurs propriétés antimicrobiennes . Les dérivés ont été synthétisés par réaction de la 5-bromopyridine-2,3-diamine avec du benzaldéhyde pour donner la 6-bromo-2-phényl-3H-imidazo correspondante .

Modulateurs du récepteur GABA A

L'imidazo[4,5-b]pyridine et ses dérivés sont connus pour jouer un rôle crucial en tant que modulateurs allostériques positifs du récepteur GABA A . Cette ressemblance entre le système cyclique hétérocyclique imidazopyridine fusionné et les purines a incité à des recherches biologiques pour évaluer leur importance thérapeutique potentielle .

Inhibiteurs de la pompe à protons

Il a également été constaté que les dérivés de l'imidazo[4,5-b]pyridine agissaient comme des inhibiteurs de la pompe à protons . Cette classe de médicaments est utilisée pour réduire la production d'acide gastrique .

Inhibiteurs de l'aromatase

Une autre application importante des dérivés de l'imidazo[4,5-b]pyridine est leur utilisation comme inhibiteurs de l'aromatase . Les inhibiteurs de l'aromatase sont des médicaments qui inhibent la synthèse des œstrogènes et sont utilisés dans le traitement du cancer du sein .

AINS

Les dérivés de l'imidazo[4,5-b]pyridine ont été développés comme des anti-inflammatoires non stéroïdiens (AINS) . Les AINS sont une classe de médicaments qui regroupe les médicaments qui ont des effets analgésiques (antidouleur) et antipyrétiques (réducteurs de la fièvre) et, à des doses plus élevées, des effets anti-inflammatoires .

Activité anticancéreuse

Les dérivés de l'imidazo[4,5-b]pyridine ont été synthétisés et évalués pour leur activité anticancéreuse sur des lignées cellulaires cancéreuses humaines sélectionnées telles que la prostate (DU-145), le poumon (A549), le col de l'utérus (HeLa) et le sein (MCF-7) .

Mécanisme D'action

Target of Action

The compound 3H-Imidazo[4,5-b]pyridine-2-methanamine is known to interact with various biological targets. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Mode of Action

The 3H-Imidazo[4,5-b]pyridine-2-methanamine interacts with its targets, leading to various changes. For instance, the discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Biochemical Pathways

3H-Imidazo[4,5-b]pyridine-2-methanamine has the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The compound is known to be solid at room temperature , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 3H-Imidazo[4,5-b]pyridine-2-methanamine’s action are diverse, given its ability to interact with various targets and influence numerous cellular pathways . For instance, it has been found to effectively inhibit microtubule assembly formation in DU-145 .

Action Environment

The action, efficacy, and stability of 3H-Imidazo[4,5-b]pyridine-2-methanamine can be influenced by various environmental factors. For instance, the reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

Analyse Biochimique

Biochemical Properties

3H-Imidazo[4,5-b]pyridine-2-methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor, enhancing the receptor’s response to GABA . Additionally, it can inhibit aromatase, an enzyme involved in estrogen biosynthesis, and proton pumps, which are essential for gastric acid secretion . These interactions highlight the compound’s potential in treating conditions like anxiety, hormone-dependent cancers, and gastric ulcers.

Cellular Effects

3H-Imidazo[4,5-b]pyridine-2-methanamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a pivotal role in inflammation and immune responses . Furthermore, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3H-Imidazo[4,5-b]pyridine-2-methanamine exerts its effects through various mechanisms. It binds to specific sites on target proteins, leading to enzyme inhibition or activation. For instance, its interaction with the GABA A receptor involves binding to an allosteric site, which enhances the receptor’s affinity for GABA . Additionally, the compound can inhibit the activity of enzymes like aromatase by binding to their active sites, thereby preventing substrate conversion . These molecular interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-Imidazo[4,5-b]pyridine-2-methanamine can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained modulation of cellular pathways, although the specific effects may depend on the experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of 3H-Imidazo[4,5-b]pyridine-2-methanamine in animal models vary with different dosages. At low doses, the compound has been shown to exert therapeutic effects, such as reducing anxiety and inflammation . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

3H-Imidazo[4,5-b]pyridine-2-methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, 3H-Imidazo[4,5-b]pyridine-2-methanamine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . For example, the compound may be transported across cell membranes by solute carrier transporters, which play a role in its cellular accumulation and distribution . These interactions can affect the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3H-Imidazo[4,5-b]pyridine-2-methanamine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTNDJAFNBCVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589934 | |

| Record name | 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828242-03-1 | |

| Record name | 3H-Imidazo[4,5-b]pyridine-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828242-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

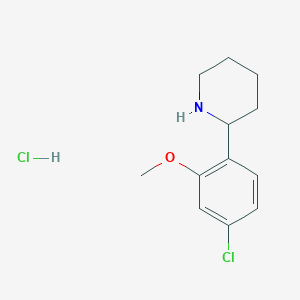

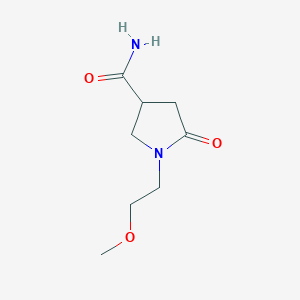

![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

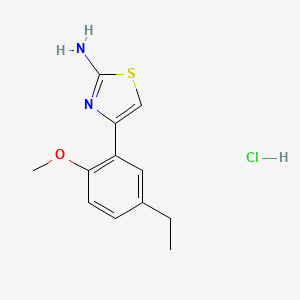

![2-[2-(Methylsulfanyl)phenyl]piperidine hydrochloride](/img/structure/B1369130.png)

![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)